molecular formula C22H22N2O3 B11606810 2-[(3-Methoxyphenyl)amino]-3-(piperidin-1-yl)naphthalene-1,4-dione

2-[(3-Methoxyphenyl)amino]-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No.: B11606810
M. Wt: 362.4 g/mol
InChI Key: ANHPIDGOMGWUKZ-UHFFFAOYSA-N
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Description

2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a piperidine ring, and a dihydronaphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenylamine and react it with a suitable naphthalene derivative under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The methoxy group and the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: shares similarities with other compounds such as:

Uniqueness

The uniqueness of 2-[(3-METHOXYPHENYL)AMINO]-3-(PIPERIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3-methoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione

InChI

InChI=1S/C22H22N2O3/c1-27-16-9-7-8-15(14-16)23-19-20(24-12-5-2-6-13-24)22(26)18-11-4-3-10-17(18)21(19)25/h3-4,7-11,14,23H,2,5-6,12-13H2,1H3

InChI Key

ANHPIDGOMGWUKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4

Origin of Product

United States

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